CC-8490

Catalog No.
S196893
CAS No.
M.F
C20H15F6N3O3S2
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CC-8490

Product Name

CC-8490

Molecular Formula

C20H15F6N3O3S2

Synonyms

CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490.;NONE

A benzopyran with potential antineoplastic activity. CC-8490 acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells. This agent also inhibits growth and induces apoptosis of glioblastoma cells via a mechanism independent of estrogen receptor-related mechanisms.

CC-8490, developed by Celgene Corporation, is a synthetic compound classified as a benzopyran. It was primarily researched for its potential application in treating glioblastoma, a highly aggressive form of brain cancer. The compound acts as a selective estrogen receptor modulator (SERM), which means it can modulate the activity of estrogen receptors in various tissues, particularly inhibiting the proliferation of estrogen-sensitive breast cancer cells. Despite its promising applications, the development of CC-8490 has been discontinued, and its precise mechanism of action remains undefined .

Involving CC-8490 are not extensively documented due to its limited research and eventual discontinuation, compounds in the benzopyran class generally undergo several types of reactions:

  • Electrophilic Substitution: The aromatic ring in benzopyrans can undergo electrophilic substitution reactions, allowing for various functional groups to be introduced.
  • Reduction Reactions: Benzopyrans can be reduced to yield dihydro derivatives or other saturated forms.
  • Hydrolysis: Under certain conditions, benzopyrans may hydrolyze to form phenolic compounds.

The stability and reactivity of CC-8490 would depend on its specific structural features and substituents.

The synthesis of CC-8490 has not been widely published due to its proprietary nature and the cessation of its development. Generally, compounds in the benzopyran class can be synthesized through various methods:

  • Friedel-Crafts Reaction: This involves the alkylation or acylation of phenolic compounds.
  • Condensation Reactions: Benzopyrans can be synthesized by condensing phenolic compounds with carbonyls or other electrophiles under acidic conditions.
  • Cyclization Reactions: Specific cyclization methods can convert linear precursors into cyclic benzopyran structures.

Detailed synthetic routes for CC-8490 specifically remain undisclosed.

CC-8490 was primarily investigated for its potential use in oncology, specifically for treating glioblastoma and other estrogen-sensitive cancers. While no current applications are active due to the discontinuation of its development, its classification as a selective estrogen receptor modulator suggests that it could have broader implications in hormone-related therapies if further developed.

Several compounds share structural or functional similarities with CC-8490, particularly within the class of selective estrogen receptor modulators and benzopyrans:

Compound NameClassMechanism of ActionUnique Features
TamoxifenSelective Estrogen Receptor ModulatorAntagonist in breast tissue; agonist in endometriumWidely used in breast cancer treatment
RaloxifeneSelective Estrogen Receptor ModulatorReduces bone resorption; protective against osteoporosisPrimarily used for osteoporosis prevention
FulvestrantSelective Estrogen Receptor DownregulatorDegrades estrogen receptorsUsed in advanced breast cancer treatment
ClomipheneSelective Estrogen Receptor ModulatorInduces ovulationUsed primarily in fertility treatments

CC-8490 stands out due to its specific focus on glioblastoma treatment and undefined mechanism compared to other well-characterized SERMs like Tamoxifen and Raloxifene, which have established roles in breast cancer therapy and osteoporosis prevention respectively .

The chemical compound CC-8490, also known as Custirsen, is a complex antisense oligonucleotide with a highly specific chemical structure that requires detailed systematic nomenclature to accurately represent its molecular composition [1]. As a second-generation antisense oligonucleotide, Custirsen features a 21-mer nucleotide sequence with 2'-O-methoxyethyl (2'-MOE) modifications that enhance its binding affinity to target messenger ribonucleic acid and increase its resistance to nuclease degradation [13].

The complete IUPAC systematic name for CC-8490 is:

O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-guanylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-2'-deoxy-P-thio-guanylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-P-thio-thymidylyl-(3'->5')-2'-deoxy-P-thio-cytidylyl-(3'->5')-2'-deoxy-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-uridylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-P-thio-cytidylyl-(3'->5')-O2'-(2-methoxyethyl)-P-thio-adenylyl-(3'->5')-O2'-(2-methoxyethyl)-5-methyl-uridine [1]

This extensive name precisely describes the chemical structure of CC-8490, detailing each nucleotide component and the specific linkages between them [1]. The systematic name indicates that CC-8490 is a mixed-backbone antisense oligodeoxynucleotide with phosphorothioate linkages (P-thio) that replace standard phosphodiester bonds, providing increased stability against enzymatic degradation [5].

For practical purposes in scientific literature, the IUPAC condensed notation is often used:

m5Cyt-MeOEt(-2)Ribf-sP-Ade-MeOEt(-2)Ribf-sP-Gua-MeOEt(-2)Ribf-sP-m5Cyt-MeOEt(-2)Ribf-sP-dAdo-sP-dGuo-sP-dCyd-sP-dAdo-sP-dGuo-sP-dAdo-sP-dGuo-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dAdo-sP-Thy-MeOEt(-2)Ribf-sP-m5Cyt-MeOEt(-2)Ribf-sP-Ade-MeOEt(-2)Ribf-sP-Thy-MeOEt(-2)Ribf [1]

The nucleotide sequence of CC-8490 can be represented as:

NNNNAGCAGAGTCTTCANNNN [1]

Where "N" represents the modified nucleotides with 2'-O-methoxyethyl groups that enhance the stability and binding affinity of the oligonucleotide [13].

CAS Registry Number and PubChem CID

The Chemical Abstracts Service (CAS) Registry Number and PubChem Compound Identifier (CID) are standardized numerical identifiers that uniquely identify chemical substances in scientific databases and literature [7]. These identifiers are essential for unambiguous reference to CC-8490 across different chemical databases and research publications [10].

Identifier TypeValueDescription
CAS Registry Number890056-27-6Chemical Abstracts Service Registry Number - unique numerical identifier for chemical substances
PubChem CID (Custirsen)76964582PubChem Compound Identifier for Custirsen (free acid form)
PubChem CID (Custirsen Sodium)56841793PubChem Compound Identifier for Custirsen Sodium (salt form)
DrugBank IDDB05487DrugBank database unique identifier
NCI Thesaurus CodeC169869National Cancer Institute Thesaurus unique identifier
Wikidata IDQ27282617Wikidata knowledge base unique identifier
Metabolomics Workbench ID149493Metabolomics Workbench database unique identifier

The CAS Registry Number 890056-27-6 was assigned to Custirsen (CC-8490) upon its registration with the Chemical Abstracts Service, which maintains the most comprehensive database of chemical substance information [17]. This unique identifier ensures that the compound can be precisely referenced in scientific literature and regulatory documentation [7].

Antisense Oligonucleotide Architecture

The antisense oligonucleotide component of CC-8490 exhibits a carefully engineered gapmer design that optimizes both therapeutic efficacy and pharmacokinetic properties [3] [4]. This second-generation antisense oligonucleotide consists of twenty-one nucleotides arranged in a specific chimeric configuration that enhances target binding affinity while maintaining nuclease resistance [3].

Phosphorothioate Backbone Modifications

The phosphorothioate backbone modification represents the most significant structural feature of CC-8490's antisense oligonucleotide component [3] [5]. In this modification, one of the non-bridging oxygen atoms in each phosphate linkage is systematically replaced with a sulfur atom, creating chiral centers at each phosphorus position [5] [6]. This substitution fundamentally alters the chemical and biological properties of the oligonucleotide.

The phosphorothioate modification introduces stereochemical complexity through the creation of Rp and Sp stereoisomers at each internucleotidic linkage [7]. With twenty internucleotidic bonds in the twenty-one nucleotide sequence, CC-8490 theoretically exists as a mixture of over one million possible stereoisomers [7]. However, the biological significance of this stereochemical diversity has been demonstrated through controlled synthesis studies, which show that specific stereoisomeric configurations can enhance antisense activity by up to ten-fold compared to random stereoisomer mixtures [7].

The sulfur substitution provides enhanced resistance to nucleolytic degradation by both 3' and 5' exonucleases [6] [8]. This nuclease resistance extends the tissue half-life of CC-8490 to approximately seven days, representing a substantial improvement over unmodified DNA oligonucleotides which are rapidly degraded within minutes in biological systems [3] [8]. The phosphorothioate backbone also facilitates increased binding to plasma proteins, particularly albumin and α2-macroglobulin, which prevents rapid renal clearance and promotes systemic distribution to target tissues [8].

Modification FeatureUnmodified DNAPhosphorothioate DNA
Nuclease ResistanceLow (minutes)High (days)
Plasma Protein BindingMinimalExtensive
Cellular UptakePoorEnhanced
Tissue Half-life<1 hour~7 days
StereochemistryAchiralChiral (Rp/Sp)

2'-Methoxyethyl Ribose Modifications

The wing regions of CC-8490 incorporate 2'-O-methoxyethyl modifications on the ribose sugar moieties [3] [9]. These modifications are strategically positioned at the 5' and 3' terminal regions, specifically encompassing nucleotides 1-4 and 18-21 of the twenty-one nucleotide sequence [10]. The 2'-methoxyethyl group consists of a 2'-O-(CH₂CH₂OCH₃) substitution that replaces the natural 2'-hydroxyl group of ribose [9].

The 2'-methoxyethyl modification significantly enhances the binding affinity of CC-8490 to its target clusterin messenger ribonucleic acid [3] [9]. This increased affinity results from the conformational constraint imposed by the bulky methoxyethyl group, which locks the ribose into a C3'-endo conformation that favors Watson-Crick base pairing [9]. Thermodynamic studies demonstrate that 2'-methoxyethyl modifications can increase the melting temperature of oligonucleotide-RNA duplexes by 1-2°C per modification [9].

Importantly, the 2'-methoxyethyl modifications render the wing regions incompetent for RNase H activation [3] [9]. RNase H1, the predominant RNase H isoform in mammalian cells, specifically recognizes DNA-RNA heteroduplexes and requires a stretch of at least five to six consecutive DNA nucleotides for efficient cleavage [11]. By incorporating 2'-methoxyethyl modifications in the wing regions, CC-8490 restricts RNase H cleavage to the central DNA gap while protecting the terminal regions from exonuclease degradation [9].

The 2'-methoxyethyl modifications also contribute to reduced cytotoxicity compared to fully DNA-based oligonucleotides [3] [12]. This improved safety profile results from decreased non-specific protein interactions and reduced activation of innate immune responses [9]. Clinical studies with other 2'-methoxyethyl-modified antisense oligonucleotides have demonstrated favorable tolerability profiles with minimal dose-limiting toxicities [12].

Sequence-Specific Target Binding Domains

The sequence of CC-8490 has been specifically designed to complement the translation initiation region of clusterin messenger ribonucleic acid [3] [13]. The twenty-one nucleotide sequence is represented as 5'-NNNNAGCAGAGTCTTCANNNN-3', where the central thirteen nucleotides (AGCAGAGTCTTCA) form the core binding domain that directly hybridizes to the clusterin mRNA target [10].

The central gap region consists entirely of deoxyribonucleotides with phosphorothioate linkages, creating the optimal substrate for RNase H1-mediated cleavage of the target mRNA [11] [14]. This thirteen-nucleotide DNA stretch is sufficiently long to ensure efficient RNase H recruitment and activation while maintaining sequence specificity [11]. Bioinformatics analysis confirms that this sequence exhibits high complementarity to the clusterin mRNA initiation site with minimal off-target hybridization potential [3].

The wing regions, modified with 2'-methoxyethyl groups, serve as high-affinity anchor points that stabilize the overall oligonucleotide-mRNA complex [9]. These regions contribute to the overall binding kinetics through enhanced base-stacking interactions and reduced conformational flexibility [9]. The asymmetric design, with four nucleotides in each wing and thirteen nucleotides in the central gap, represents an optimized balance between target affinity, RNase H activation, and nuclease resistance [11].

Sequence analysis reveals that CC-8490 targets a highly conserved region of clusterin mRNA that is essential for translation initiation [3]. This strategic targeting ensures that successful antisense hybridization effectively blocks ribosome assembly and subsequent protein synthesis [3]. The binding site selection also minimizes the potential for compensatory upregulation of alternative clusterin isoforms [3].

Benzopyran Derivative Structural Analysis

In addition to its antisense oligonucleotide properties, CC-8490 has been characterized as a benzopyran derivative with selective estrogen receptor modulator activity [1] [15]. This dual characterization reflects the complex nature of the compound and its multiple mechanisms of action [1].

Core Benzopyran Scaffold

The benzopyran scaffold represents a fundamental heterocyclic system consisting of a benzene ring fused to a pyran ring [16] [17]. In the context of CC-8490, this structural classification refers to the compound's ability to interact with estrogen receptors through a benzopyran-like binding mode [15]. The core benzopyran framework can exist in multiple isomeric forms, including 2H-1-benzopyran (chromene) and 4H-1-benzopyran variants [17].

The benzopyran core structure provides a rigid planar framework that facilitates specific protein-receptor interactions [16] [18]. Nuclear magnetic resonance and X-ray crystallographic studies of related benzopyran compounds demonstrate that the fused ring system adopts a relatively planar conformation with limited conformational flexibility [18]. This structural rigidity is crucial for maintaining the precise spatial orientation required for selective estrogen receptor binding [18].

Molecular modeling studies suggest that the benzopyran scaffold of CC-8490 interacts with the ligand-binding domains of estrogen receptors through a combination of hydrophobic contacts and hydrogen bonding interactions [18]. The aromatic benzene ring provides π-π stacking interactions with aromatic amino acid residues, while the oxygen atom in the pyran ring serves as a hydrogen bond acceptor [18].

The benzopyran classification of CC-8490 is supported by its demonstrated selective estrogen receptor modulator activity in both estrogen receptor-positive and estrogen receptor-negative cell lines [1] [15]. In estrogen receptor-positive breast cancer cells, CC-8490 exhibits competitive inhibition of estradiol binding, consistent with direct receptor interaction [15]. In estrogen receptor-negative glioblastoma cells, the compound induces apoptosis through estrogen receptor-independent mechanisms, suggesting additional molecular targets [19] [15].

Functional Group Substituents and Stereochemistry

The specific functional group substituents and stereochemical features of the benzopyran component of CC-8490 remain partially characterized due to the proprietary nature of the compound's structure . However, structure-activity relationship studies of related benzopyran selective estrogen receptor modulators provide insights into the key structural determinants of biological activity [18].

Benzopyran selective estrogen receptor modulators typically incorporate specific substituent patterns that confer selectivity for estrogen receptor subtypes [16] [18]. Common functional groups include methoxy substituents that enhance binding affinity through favorable electrostatic interactions with receptor amino acid residues [18]. Hydroxyl groups can participate in critical hydrogen bonding networks that stabilize receptor-ligand complexes [18].

The stereochemistry of benzopyran compounds significantly influences their biological activity and receptor selectivity [18]. Chiral centers within the pyran ring or attached substituents can create distinct three-dimensional molecular shapes that differentially interact with estrogen receptor binding pockets . For example, (R)-configured benzopyran derivatives often exhibit different binding affinities and functional activities compared to their (S)-enantiomers .

Molecular docking studies with related benzopyran compounds demonstrate that specific stereochemical configurations optimize complementary shape fitting within estrogen receptor ligand-binding domains [18]. The spatial orientation of key functional groups must align precisely with receptor hydrogen bonding partners and hydrophobic binding pockets to achieve high-affinity binding [18]. These structure-activity relationships suggest that the undisclosed substituent pattern and stereochemistry of CC-8490 have been optimized for selective estrogen receptor modulation.

The benzopyran framework of CC-8490 likely incorporates electronically active substituents that modulate the electron density distribution across the aromatic system [16]. Electron-donating groups such as methoxy or hydroxy substituents can enhance π-electron density and strengthen aromatic-aromatic interactions with receptor residues [16]. Conversely, electron-withdrawing groups can modify the compound's dipole moment and alter its binding orientation within receptor pockets [16].

Structural FeatureImpact on Activity
Benzopyran CoreProvides rigid scaffold for receptor binding
Functional SubstituentsModulate binding affinity and selectivity
StereochemistryDetermines three-dimensional receptor fit
Electronic PropertiesInfluence π-π stacking interactions
Hydrogen Bonding GroupsStabilize receptor-ligand complexes

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types